2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODQCNNRWSYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC(=NN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204562 | |
| Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286754-48-0 | |
| Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286754-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Dehydrogenation Pathways
Cyclocondensation methods rely on oxygen-mediated dehydrogenation to aromatize the pyrazolo-thiazole ring. Prolonged reaction times (>20 hours) at 130°C induce over-oxidation, reducing yields by 15–20%.
Ester Hydrolysis Byproducts
Incomplete saponification generates residual ethyl ester (3–7%), necessitating acid-wash purification (0.1M HCl). Over-hydrolysis at pH >12 degrades the thiazole ring, forming sulfonic acid derivatives.
Maleimide Adduct Formation
Knoevenagel-derived intermediates undergo [4+2] cycloaddition with maleimides unless rigorously purified. This side reaction consumes 10–15% of the substrate pool during cyclization steps.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot studies demonstrate that cyclocondensation achieves 89% yield in continuous flow systems with:
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Residence time: 45 minutes
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Pressure: 2.5 bar
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Catalyst loading: 0.5 mol% FeCl3
This reduces batch variability compared to traditional reflux methods.
Green Chemistry Metrics
-
E-factor: 8.7 (cyclocondensation) vs. 14.2 (ester hydrolysis)
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Process mass intensity: 23.4 kg/kg (diazotization) vs. 18.9 kg/kg (Knoevenagel)
Solvent recovery systems improve sustainability indices by 40% across all methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
Overview
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a heterocyclic compound notable for its fused pyrazole and thiazole ring system. This compound has attracted significant attention in scientific research due to its diverse biological activities, particularly in medicinal chemistry. Its potential applications span various fields, including chemistry , biology , and medicine .
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values of 6.9 µg/mL against HepG-2 cells and 13.6 µg/mL against HCT-116 cells, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Properties : This compound has been investigated for its antimicrobial efficacy against resistant bacterial strains. It demonstrates promising activity that could be harnessed for developing new antibacterial agents .
Biological Mechanisms
- Interaction with Biological Targets : The compound has been shown to interact with key molecular targets such as cyclin-dependent kinase 2 (cdk2), which is crucial for cell cycle regulation. Inhibition of cdk2 can lead to altered cell cycle progression and potential therapeutic effects in cancer treatment .
Pharmaceutical Development
- Lead Compound for Drug Discovery : The unique structural features of this compound make it an attractive candidate for further modifications aimed at enhancing its biological activity and selectivity . Its derivatives are being explored for various therapeutic applications against infectious diseases and cancer.
Case Studies
Several studies have highlighted the effectiveness of this compound in different contexts:
- A study evaluated a series of pyrazolo[5,1-b]thiazole derivatives for anticancer activity and found that this specific compound displayed notable cytotoxic effects across multiple cancer cell lines .
- Another research project focused on its antimicrobial effects against resistant strains of bacteria, supporting its potential as a lead compound for new antibacterial agents .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-6-carboxylic Acid
Thiopyrano[2,3-d]thiazole-6-carboxylic Acid
- Structure : Thiopyran (saturated six-membered sulfur ring) fused with thiazole.
- Synthesis: Formed via [4+2]-cycloaddition of 5-ethoxymethylene-4-thioxo-2-thiazolidinones with propiolic acid, followed by decarboxylation .
7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic Acid
- Structure : Pyrazolo-oxazole hybrid with a nitro substituent, structurally distinct due to the oxazole ring.
- Key Properties :
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid* | C₆H₅N₃O₂S | ~183.19 (predicted) | Not reported | ~1.8 (estimated) | ~2.0–3.0 |
| Imidazo[2,1-b]thiazole-6-carboxylic acid | C₆H₄N₂O₂S | 168.17 | 233–234 | 1.74 | 1.5–2.5 |
| Thiopyrano[2,3-d]thiazole-6-carboxylic acid | C₇H₅NO₃S₂ | 227.25 | Not reported | Not reported | ~1.8 |
| 7-Nitro-pyrazolo-oxazole-6-carboxylic acid | C₆H₅N₃O₅ | 199.12 | Not reported | 2.11 | 1.31 |
*Predicted values based on structural analogs.
Biological Activity
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CAS No. 1286754-48-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This review synthesizes the current knowledge regarding the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 170.19 g/mol
- Structure : The compound features a fused pyrazole and thiazole ring system with a carboxylic acid functional group at the 6-position.
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazonoyl halides with thioamides in the presence of a base like triethylamine. The reaction is commonly conducted in ethanol at elevated temperatures to enhance yield and purity .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo-thiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Its cytotoxic effects have been documented through in vitro assays. Notably, it has shown promising results against cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.79 |
| NCI-H460 | 12.50 |
| HepG2 | 42.30 |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of microbial cell walls : Its structural features may contribute to the disruption of bacterial cell walls, leading to cell lysis.
Case Studies
A significant study evaluated a series of pyrazolo[5,1-b]thiazole derivatives for their anticancer activity. Among these derivatives, this compound displayed notable cytotoxicity across multiple cancer cell lines .
Another research project focused on the antimicrobial effects of this compound against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid derivatives?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization. For example, halogenated intermediates (e.g., methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate) can be synthesized via reactions with CuCl₂ or CuBr₂ in dry acetonitrile, followed by column chromatography (PE/EtOAc gradients, 50:1 to 1:1) for purification . Optimized protocols using NaSCN for bromine substitution yield intermediates with >80% efficiency . Critical parameters include reaction temperature (15–100°C), solvent choice (DMF, DMSO), and stoichiometric ratios (1.2–1.5 equivalents of reagents).
Q. Which characterization techniques are critical for verifying structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns and ring closure. For example, methyl esters of thieno[2,3-d]thiazole derivatives show characteristic shifts at δ 3.8–4.0 ppm (ester methyl) and δ 160–170 ppm (carbonyl carbons) .
- Melting Point Analysis : Used to assess purity (e.g., derivatives typically melt between 96–124°C) .
- Elemental Analysis : Validates empirical formulas (e.g., C₇H₆N₂O₂S₂ for methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate) .
Advanced Research Questions
Q. How can nucleophilic substitution reactions be optimized to minimize side products (e.g., transamidation)?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMSO reduce side reactions compared to DMF, which promotes transamidation with amines (e.g., diethanolamine) .
- Stoichiometry Control : Limiting nucleophile equivalents (1.0–1.2 eq) prevents over-substitution. For example, using 3-(dimethylamino)propamine at 1.2 eq in DMSO yields target amides with >90% selectivity .
- Reaction Monitoring : TLC or HPLC at intermediate stages identifies byproducts early. Adjusting temperature (e.g., cooling to 15°C during CuBr₂ addition) suppresses dibromination .
Q. How should researchers address contradictory data in halogenation outcomes (e.g., mono- vs. di-brominated products)?
- Methodological Answer :
- Reagent Screening : Substitute CuBr₂ with N-bromosuccinimide (NBS) for selective monobromination. Evidence shows NBS in acetonitrile at 0°C yields 85% monobrominated product .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor mono-halogenation, while prolonged heating (>1 hour) promotes di-substitution .
- Post-Reaction Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isomers and quantify product ratios .
Q. What methodologies evaluate the bioactivity of these derivatives as systemic resistance inducers in plants?
- Methodological Answer :
- In Vitro Bioassays : Treat plant tissues (e.g., Arabidopsis thaliana) with derivatives at 10–100 µM and measure pathogen resistance via qPCR for defense genes (e.g., PR-1) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., Z = Hal, S-alkyl, NH₂) and correlate changes with bioactivity. For instance, sulfur-containing derivatives (e.g., 2-mercapto analogs) show enhanced activity due to thiol-mediated redox signaling .
Q. How can fluorescence properties of these derivatives be leveraged for molecular probes?
- Methodological Answer :
- Probe Design : Functionalize the carboxylic acid group with fluorophores (e.g., ethoxy hydroxybenzaldehyde) via EDC/NHS coupling. For example, imidazo[2,1-b]thiazole-6-carboxylic acid derivatives exhibit Zn²⁺-selective fluorescence enhancement (detection limit: 1.2 nM) .
- Spectroscopic Validation : Conduct Job’s plot analysis to confirm 1:1 binding stoichiometry and calculate association constants (e.g., 2.22 × 10⁵ M⁻¹ via UV-Vis titration) .
Key Considerations for Experimental Design
- Purification Challenges : Gradient elution in column chromatography (PE/EtOAc 5:1 → 1:1) resolves polar byproducts .
- Handling Air-Sensitive Reagents : Use Schlenk lines for Cu(II) halide reactions to prevent oxidation .
- Data Reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to control moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
